molecular formula C18H15N3O2 B2468655 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole CAS No. 1986519-09-8

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole

Cat. No.: B2468655
CAS No.: 1986519-09-8
M. Wt: 305.337
InChI Key: OWGXZHVWSYUKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and an indole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the oxadiazole and indole rings suggests that the compound could have a planar structure, while the methoxyphenyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

  • Antimicrobial Applications :

    • Some indole derivatives, including those with 1,2,4-oxadiazole groups, have been studied for their antimicrobial properties (Kalshetty, Gani, & Kalashetti, 2012).
    • Other research focused on novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties for antimicrobial activity (Gadegoni & Manda, 2013).
  • Anticancer Potential :

    • A study synthesized indole–quinoline–oxadiazoles and evaluated their anticancer potential. One compound showed significant cytotoxicity in breast adenocarcinoma cells, suggesting potential as a cancer drug (Kamath, Sunil, & Ajees, 2016).
    • Another research synthesized new indole derivatives with 1,3,4-oxadiazole for cardiovascular activities, demonstrating varied degrees of effectiveness (Singh, Agarwal, & Singh, 2013).
  • Pharmacological Studies :

    • Schiff base indole derivatives with 1,3,4-oxadiazole have been synthesized and evaluated for multiple biological activities, including antimicrobial, antioxidant, antituberculosis, and anticancer agents (Verma, Saundane, & Meti, 2019).
  • Neuropharmacology :

    • A compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has shown promising results as a potential inhibitor of human monoamine oxidase B, suggesting applications in neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and reactivity. Similar compounds have been found to interact with various enzymes and proteins, suggesting potential biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound, including the use of appropriate personal protective equipment .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-19-17(20-23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGXZHVWSYUKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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